molecular formula C7H15NO2 B12920253 (Dimethylamino)methyl butyrate CAS No. 744249-18-1

(Dimethylamino)methyl butyrate

Cat. No.: B12920253
CAS No.: 744249-18-1
M. Wt: 145.20 g/mol
InChI Key: XYBJOICWAKGVSZ-UHFFFAOYSA-N
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Description

(Dimethylamino)methyl butyrate is an organic compound that belongs to the class of esters. It is characterized by the presence of a dimethylamino group attached to a methyl butyrate backbone. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Dimethylamino)methyl butyrate typically involves the esterification of butyric acid with (Dimethylamino)methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Dimethylamino)methyl butyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products Formed

    Oxidation: Butyric acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

(Dimethylamino)methyl butyrate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (Dimethylamino)methyl butyrate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing butyric acid and (Dimethylamino)methanol, which can further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl butyrate: Similar in structure but lacks the dimethylamino group.

    Ethyl butyrate: Another ester of butyric acid with an ethyl group instead of a dimethylamino group.

    Dimethylaminoethyl methacrylate: Contains a dimethylamino group but has a different ester backbone.

Uniqueness

(Dimethylamino)methyl butyrate is unique due to the presence of both the dimethylamino group and the ester functionality. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

744249-18-1

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

(dimethylamino)methyl butanoate

InChI

InChI=1S/C7H15NO2/c1-4-5-7(9)10-6-8(2)3/h4-6H2,1-3H3

InChI Key

XYBJOICWAKGVSZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCN(C)C

Origin of Product

United States

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